alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine

Description

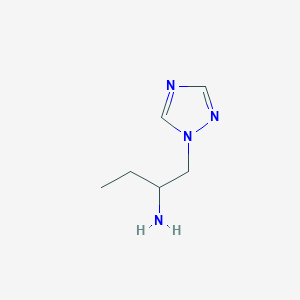

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

1-(1,2,4-triazol-1-yl)butan-2-amine |

InChI |

InChI=1S/C6H12N4/c1-2-6(7)3-10-5-8-4-9-10/h4-6H,2-3,7H2,1H3 |

InChI Key |

IMMFDFZUJMHIOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN1C=NC=N1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Alpha Ethyl 1h 1,2,4 Triazole 1 Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for unambiguous structural assignment. rsc.org

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The triazole ring protons, being in an electron-deficient aromatic system, are expected to resonate at the downfield end of the spectrum. The protons on the aliphatic side chain will appear further upfield.

The expected signals would include:

Two singlets for the two protons on the 1,2,4-triazole (B32235) ring (H-3 and H-5).

A multiplet for the single proton on the chiral carbon (the alpha-carbon of the ethanamine moiety).

A complex multiplet for the two protons of the methylene (B1212753) group attached to the triazole nitrogen.

A quartet for the methylene protons of the ethyl group.

A triplet for the terminal methyl protons of the ethyl group.

A broad singlet for the two amine (NH₂) protons, which may or may not be visible depending on the solvent and concentration.

The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS) are summarized in the table below. These predictions are based on data from similar N-substituted triazoles and aliphatic amines. rsc.orgspectrabase.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Triazole H-3 | ~ 8.0 - 8.5 | Singlet (s) | N/A |

| Triazole H-5 | ~ 7.8 - 8.2 | Singlet (s) | N/A |

| N-CH₂ (ethanamine) | ~ 4.2 - 4.5 | Triplet (t) | ~ 7.0 |

| α-CH (ethanamine) | ~ 3.3 - 3.6 | Multiplet (m) | - |

| NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | N/A |

| CH₂ (ethyl) | ~ 1.6 - 1.9 | Quintet | ~ 7.4 |

| CH₃ (ethyl) | ~ 0.9 - 1.1 | Triplet (t) | ~ 7.4 |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are anticipated. The two carbons of the triazole ring are expected to appear significantly downfield due to the influence of the electronegative nitrogen atoms. The four aliphatic carbons of the side chain will resonate at higher field positions. rsc.orgresearchgate.net

The predicted chemical shifts are presented in the following table:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole C-3 | ~ 150 - 155 |

| Triazole C-5 | ~ 142 - 148 |

| α-CH (ethanamine) | ~ 55 - 60 |

| N-CH₂ (ethanamine) | ~ 48 - 52 |

| CH₂ (ethyl) | ~ 25 - 30 |

| CH₃ (ethyl) | ~ 10 - 15 |

To confirm the assignments from one-dimensional NMR and piece together the molecular structure, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the ethyl group's CH₃ and CH₂ protons, and between the ethyl CH₂ and the alpha-CH. It would also show a correlation between the alpha-CH and the N-CH₂ protons of the ethanamine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton from the ¹H NMR spectrum. For example, the signal at ~1.0 ppm would correlate with the carbon signal at ~12 ppm, confirming their assignment as the ethyl CH₃ group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The molecular ion (M⁺˙) peak for this compound (C₆H₁₂N₄) would be expected at an m/z of 140. The fragmentation pattern would provide a fingerprint for the molecule, with key fragments arising from the cleavage of weaker bonds. researchgate.netpublish.csiro.au

Predicted major fragments include:

Loss of an ethyl radical (•CH₂CH₃) from the alpha-carbon, resulting in a fragment at m/z 111.

Cleavage of the C-C bond between the alpha-carbon and the ethanamine methylene group.

Fission of the triazole ring, a characteristic fragmentation for triazole derivatives. amanote.com

| Predicted m/z | Possible Fragment Identity |

| 140 | [M]⁺˙ (Molecular Ion) |

| 111 | [M - C₂H₅]⁺ |

| 83 | [C₃H₅N₃]⁺ (Triazolyl-ethyl fragment) |

| 69 | [C₂H₃N₃]⁺ (Triazole ring fragment) |

| 57 | [C₄H₉]⁺ (Butyl cation from side chain) |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule and its fragments, serving as a definitive confirmation of its chemical identity. For this compound, the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. rsc.org

Chemical Formula: C₆H₁₂N₄

Calculated Monoisotopic Mass: 140.1062 Da

Predicted HRMS [M+H]⁺: 141.1135

This precise measurement would distinguish it from any other compound with the same nominal mass but a different elemental composition.

Infrared (IR) Spectroscopy

Detailed experimental or computational IR spectra for this compound are not present in the searched scientific literature. Consequently, a specific assignment of vibrational frequencies is not possible. For context, general vibrational modes for the parent 1H-1,2,4-triazole ring are known. Studies on various 1,2,4-triazole derivatives show characteristic bands for N-H stretching, C-H aromatic vibrations, and ring stretching modes. nih.gov However, the precise frequencies and assignments are highly dependent on the specific substitution pattern and molecular environment, which are unknown for the target compound.

Vibrational Frequency Assignments for Triazole and Ethanamine Moieties

Without an experimental or calculated spectrum for the entire molecule, a data table of vibrational frequency assignments cannot be generated. The coupling of vibrations between the triazole ring and the alpha-ethyl-ethanamine substituent would lead to a unique spectral fingerprint that cannot be predicted by simply combining the spectra of the individual, unlinked moieties.

X-ray Crystallography and Solid-State Structural Analysis

No published crystal structure for this compound could be found. X-ray crystallography is the definitive method for determining the solid-state structure of a molecule, and without this data, the subsequent subsections cannot be addressed.

Crystal System and Space Group Determination

This information is derived directly from X-ray diffraction experiments, which have not been reported for this compound. While crystal structures for numerous other 1,2,4-triazole derivatives have been determined, revealing a variety of crystal systems and space groups (e.g., monoclinic P21/c or C2/c), this information is specific to each compound and cannot be extrapolated. researchgate.netnih.govnih.gov

Molecular Geometry: Bond Lengths, Bond Angles, and Torsion Angles

Specific, quantitative data for bond lengths, bond angles, and torsion angles are obtained from the refinement of single-crystal X-ray diffraction data. As no such data is available, a table of these geometric parameters cannot be provided.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of crystal packing and intermolecular forces, such as hydrogen bonds involving the amine group and triazole nitrogen atoms, or potential π-π stacking between triazole rings, requires detailed knowledge of the unit cell and the arrangement of molecules within it. researchgate.net This information is unavailable for the specified compound.

Hirshfeld Surface Analysis for Non-Covalent Interactions

A review of publicly available scientific literature and chemical databases did not yield specific studies on the Hirshfeld surface analysis of this compound. This type of analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern the crystal packing. The analysis partitions the crystal electron density into molecular fragments, allowing for the examination of close contacts between atoms.

Elemental Analysis

For a compound with the molecular formula C₆H₁₂N₄, the theoretical elemental composition would be:

Carbon (C): 51.41%

Hydrogen (H): 8.63%

Nitrogen (N): 39.96%

However, without experimental data from synthesized and purified samples of this compound, a comparison between theoretical and found values cannot be provided. Published research on other 1,2,4-triazole derivatives often includes such data to validate the synthesis of the target molecules. jocpr.comresearchgate.netnih.gov

Computational Chemistry and Theoretical Studies on Alpha Ethyl 1h 1,2,4 Triazole 1 Ethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of many-body systems. nih.gov Its balance of computational cost and accuracy makes it particularly suitable for the analysis of moderately sized organic molecules such as alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine. DFT calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to provide a comprehensive understanding of the molecule's properties. researchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometric optimization. For a flexible molecule like this compound, which has rotatable bonds in its ethyl and ethanamine substituents, multiple local energy minima, or conformers, may exist.

A conformational search is performed to identify the various possible stable structures. Each of these conformers is then subjected to a full geometric optimization without any symmetry constraints. The optimization process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. The conformer with the absolute lowest energy is identified as the global minimum, representing the most stable form of the molecule in the gas phase. The optimized geometric parameters, such as bond lengths and bond angles, for the global minimum provide a precise description of the molecular structure.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) This table presents typical bond lengths and angles that would be expected from a DFT/B3LYP/6-311++G(d,p) calculation, based on studies of similar 1,2,4-triazole (B32235) derivatives.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | N1-N2 | 1.38 |

| N2-C3 | 1.32 | |

| C3-N4 | 1.37 | |

| N4-C5 | 1.33 | |

| C5-N1 | 1.35 | |

| N1-C(ethanamine) | 1.45 | |

| C-C (ethyl) | 1.54 | |

| C-N (ethanamine) | 1.47 | |

| Bond Angles | N1-N2-C3 | 108.5 |

| N2-C3-N4 | 115.0 | |

| C3-N4-C5 | 104.0 | |

| N4-C5-N1 | 114.5 | |

| C5-N1-N2 | 98.0 | |

| Dihedral Angle | C5-N1-C(ethanamine)-C | 75.0 |

Following geometric optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. asianpubs.org These calculations determine the normal modes of vibration, each with a characteristic frequency and intensity.

The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model. researchgate.net Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical method. researchgate.net The simulated IR spectrum provides a detailed assignment of the observed absorption bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the triazole ring, the ethyl group, and the ethanamine moiety. asianpubs.org

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound This table shows a selection of predicted vibrational modes and their corresponding frequencies, as would be derived from DFT calculations. These assignments are based on data from related 1,2,4-triazole compounds. asianpubs.orgresearchgate.net

| Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Assignment |

| 3450 | Medium | N-H asymmetric stretch (amine) |

| 3360 | Medium | N-H symmetric stretch (amine) |

| 3120 | Weak | C-H stretch (triazole ring) |

| 2980 | Strong | C-H asymmetric stretch (ethyl CH₃) |

| 2940 | Strong | C-H asymmetric stretch (ethyl CH₂) |

| 1625 | Medium | C=N stretch (triazole ring) |

| 1590 | Medium | N-H scissoring (amine) |

| 1530 | Strong | C-N stretch (triazole ring) |

| 1460 | Medium | CH₂ scissoring (ethyl) |

| 1270 | Strong | C-N stretch (ethanamine) |

| 1150 | Medium | Ring breathing mode |

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the amine group, while the LUMO may be distributed across the triazole ring system.

Table 3: Representative Frontier Molecular Orbital Energies for this compound This table provides typical energy values for the HOMO, LUMO, and the HOMO-LUMO gap, as would be calculated by DFT methods. researchgate.netmdpi.com

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with electron-rich areas, such as those around lone pairs of heteroatoms (like the nitrogen atoms of the triazole ring and the amine group), and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, such as those around hydrogen atoms, which are prone to nucleophilic attack. The MEP map for this compound would likely show negative potential around the N2, N4, and amine nitrogen atoms, and positive potential around the N-H and C-H protons. researchgate.net

To investigate the electronic transitions and excited state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and major orbital contributions for the lowest-lying electronic transitions.

This information is used to simulate the molecule's UV-Vis absorption spectrum, which can then be compared with experimental data. The analysis of the transitions reveals their nature, such as n → π* or π → π* transitions, which are characteristic of heterocyclic and amine-containing compounds. For instance, a typical calculation might predict a strong π → π* transition at a lower wavelength and a weaker n → π* transition at a higher wavelength.

Table 4: Illustrative TD-DFT Results for Electronic Transitions of this compound This table presents hypothetical data for the main electronic transitions, including excitation energy, wavelength, oscillator strength, and transition character. rsc.org

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.85 | 256 | 0.005 | n → π* (HOMO → LUMO) |

| S₀ → S₂ | 5.90 | 210 | 0.250 | π → π* (HOMO-1 → LUMO) |

| S₀ → S₃ | 6.35 | 195 | 0.180 | π → π* (HOMO → LUMO+1) |

From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. dnu.dp.ua These descriptors, based on conceptual DFT, provide a framework for understanding and predicting the molecule's chemical behavior.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the ability of a molecule to accept electrons.

These parameters collectively provide a quantitative measure of the molecule's stability and reactivity, which can be useful in various chemical contexts. nih.govdnu.dp.ua

Table 5: Representative Quantum Chemical Descriptors for this compound (Illustrative) This table shows typical values for various reactivity descriptors derived from HOMO and LUMO energies.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 0.8 |

| Electronegativity (χ) | (I + A) / 2 | 3.65 |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 |

| Chemical Softness (S) | 1 / η | 0.35 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.34 |

Molecular Modeling and Docking Simulations

Computational techniques such as molecular modeling and docking simulations are instrumental in predicting how 1,2,4-triazole-based compounds interact with biological targets at a molecular level. pensoft.netresearchgate.net These in silico methods provide crucial insights into the binding mechanisms and affinities that guide the development of new potential therapeutic agents. d-nb.info

Elucidation of Ligand-Target Interaction Mechanisms

Molecular docking is a primary virtual screening method used to clarify the interaction mechanisms between ligands, such as 1,2,4-triazole derivatives, and their target receptors, typically at enzyme active sites. pensoft.netresearchgate.netresearchgate.net This process involves placing a model of the compound into the binding site of a target protein to determine the most likely binding conformation.

Studies on various 1,2,4-triazole derivatives have explored their interactions with a range of biological targets. For instance, derivatives have been docked against enzymes like aromatase, a member of the cytochrome P450 superfamily, which is a key target in cancer therapy. nih.gov In these models, the nitrogen atoms of the 1,2,4-triazole ring are often observed coordinating with the heme iron atom within the enzyme's active site. nih.gov Other targets successfully modeled with triazole derivatives include the bacterial MurB enzyme and the 1EA1 enzyme, where the binding modes within the catalytic triad (B1167595) have been explored. researchgate.netresearchgate.netmdpi.com

Analysis of Binding Modes and Key Amino Acid Residue Interactions

A critical aspect of docking simulations is the detailed analysis of binding modes, which includes identifying key amino acid residues that stabilize the ligand-receptor complex. These interactions are predominantly non-covalent, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For example, in the docking of 1,2,4-triazole-based 4-thiazolidinones into the active site of the bacterial MurB enzyme, key interactions were observed with residues such as Asn83, Ser82, Arg188, and Arg310. mdpi.com Similarly, molecular docking of certain 1,2,4-triazole hybrids against the Epidermal Growth Factor Receptor (EGFR) revealed hydrogen bonding with the Asp855 residue, among other key interactions within the active site. nih.gov These specific interactions are fundamental to the stability and affinity of the compound for its target.

The table below summarizes key interactions for different 1,2,4-triazole derivatives with their respective biological targets as identified in various molecular modeling studies.

| Target Enzyme/Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

| Bacterial MurB Enzyme | Asn83, Ser82, Arg188, Arg310 | Hydrogen Bonding, Electrostatic | mdpi.com |

| EGFR Tyrosine Kinase | Asp855 | Hydrogen Bonding | nih.gov |

| c-kit Tyrosine Kinase | Not specified | Hydrogen Bonding, Hydrophobic | nih.gov |

| Aromatase (CYP450) | Heme Iron | Coordination Bond | nih.gov |

Prediction of Molecular Affinity to Biological Targets (Preclinical/In Vitro Focus)

A major outcome of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and its biological target, with lower (more negative) values typically indicating a stronger and more stable interaction.

In silico studies have reported the binding affinities for numerous 1,2,4-triazole derivatives against various targets. For instance, a study on triazole-based acetamides targeting the c-kit tyrosine kinase reported binding energies, with one compound showing a particularly low binding energy of -170.066 kcal/mol, suggesting strong affinity. nih.gov Another computational study investigating 1,2,4-triazole analogues as potential anti-tubercular agents targeting the DNA gyrase enzyme found binding affinities up to -16.5 kcal/mol for existing compounds and predicted even higher affinities for newly designed agents. d-nb.info

The following table presents examples of predicted binding affinities for different 1,2,4-triazole derivatives from preclinical modeling studies.

| Compound Series | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

| 1,2,4-Triazole-based acetamides | c-kit Tyrosine Kinase | Ranged, with a low of -170.066 | nih.gov |

| 1,2,4-Triazole analogues | DNA Gyrase | Up to -16.5 | d-nb.info |

| 1,2,4-Triazole derivatives | Antioxidant Enzymes | Various scores reported | pensoft.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info This approach is widely used for 1,2,4-triazole derivatives to predict the activity of new compounds and to understand which structural features are most important for their biological effects. researchgate.netrsc.org

Two-Dimensional (2D-QSAR) Modeling

2D-QSAR models correlate biological activity with 2D structural descriptors, which are numerical representations of a molecule's topology and physicochemical properties. These models are often generated using statistical methods like Multiple Linear Regression (MLR).

Several 2D-QSAR studies have been conducted on 1,2,4-triazole derivatives. One such study developed a model for a diverse set of 36 compounds as α-glucosidase inhibitors, achieving a high correlation coefficient (R²) of 0.88 and a cross-validated R² (Q²) of 0.71. researchgate.net Another QSAR study on 18 different N-substituted 1,2,4-triazoles investigated their antibacterial activity, yielding models with correlation coefficients between 0.80 and 0.99 and good cross-validation Q² values greater than 0.72. scispace.comresearchgate.net These statistical values indicate that the developed models are reliable for predicting the activity of similar compounds.

Three-Dimensional (3D-QSAR) Modeling (CoMFA, CoMSIA)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by relating biological activity to the 3D properties of molecules, specifically their steric (shape) and electrostatic (charge distribution) fields.

These techniques have been applied to various series of 1,2,4-triazole derivatives. A 3D-QSAR study on substituted 1,2,4-triazoles as anticancer agents generated a model with a squared correlation coefficient (r²) of 0.8713 and an external predictivity (pred_r²) of 0.8109. nih.gov The model's contour maps indicated that specific steric and electrostatic features were crucial for anticancer activity. nih.gov

Another study compared CoMFA and CoMSIA models for 1,2,4-triazoles with antitubercular activity. nih.gov The CoMSIA model proved superior, with an r² of 0.998 and a q² of 0.634. nih.gov The contour maps from the CoMSIA model helped elucidate the role of different atoms and groups in the molecules' biological activity, providing a path for designing new and more potent antitubercular drugs. nih.gov

| 3D-QSAR Method | Biological Target/Activity | r² | q² | pred_r² | Reference |

| kNN-MFA | Anticancer | 0.8713 | 0.2129 | 0.8417 | nih.gov |

| CoMFA | Antitubercular | 0.866 | 0.573 | 0.119 | nih.gov |

| CoMSIA | Antitubercular | 0.998 | 0.634 | 0.013 | nih.gov |

Correlation of Structural Features with Predicted Biological Mechanisms (e.g., enzyme inhibition, receptor antagonism)

Computational and theoretical studies serve as a powerful lens through which the potential biological activities of novel chemical entities can be predicted and understood. In the case of this compound, while direct experimental data on its biological targets is not extensively available, a robust body of literature on related 1,2,4-triazole derivatives allows for the formulation of well-grounded hypotheses regarding its potential mechanisms of action. The structural features of this compound—namely the 1,2,4-triazole ring, the ethyl group, and the ethanamine side chain—are key determinants of its likely interactions with biological macromolecules, suggesting potential roles in enzyme inhibition and receptor antagonism.

Enzyme Inhibition:

A primary predicted biological mechanism for this compound is enzyme inhibition. The 1,2,4-triazole moiety is a common feature in a multitude of enzyme inhibitors, targeting a wide array of enzymes implicated in various diseases. researchgate.net Molecular docking studies on diverse 1,2,4-triazole derivatives have elucidated the critical role of the triazole ring in coordinating with metal ions in the active sites of metalloenzymes or forming hydrogen bonds with key amino acid residues. tandfonline.comnih.gov

For instance, in the context of aromatase inhibitors used in breast cancer therapy, the triazole ring of non-steroidal inhibitors like letrozole (B1683767) and anastrozole (B1683761) coordinates with the heme iron of the cytochrome P450 enzyme, effectively blocking its function. tandfonline.com Pharmacophore modeling of these inhibitors consistently identifies the triazole as a crucial feature for activity. tandfonline.com Similarly, 1,2,4-triazole derivatives have been extensively investigated as inhibitors of other enzymes such as cyclooxygenase (COX), xanthine (B1682287) oxidase, and various kinases. nih.govnih.govnih.gov In many of these cases, the triazole ring acts as a central scaffold, with substitutions at various positions modulating the potency and selectivity of inhibition.

The ethanamine side chain of this compound introduces a basic nitrogen atom, which can exist in a protonated state under physiological conditions. This positively charged group can form strong ionic interactions or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, within an enzyme's active site. This feature is particularly relevant for enzymes that have an anionic site as part of their substrate-binding pocket.

The ethyl group at the alpha position of the ethanamine side chain provides a degree of steric bulk and lipophilicity. This can influence the compound's ability to fit into hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity and selectivity. Structure-activity relationship (SAR) studies on various 1,2,4-triazole derivatives have frequently shown that the nature and size of substituents play a crucial role in determining inhibitory potency. nih.govfrontiersin.org

A summary of predicted enzyme inhibition based on the structural features of related 1,2,4-triazole derivatives is presented in Table 1.

Table 1: Predicted Enzyme Inhibition Potential of this compound Based on Analogous Compounds

| Structural Feature | Predicted Interaction | Potential Enzyme Targets | Reference |

|---|---|---|---|

| 1,2,4-Triazole Ring | Coordination with metal ions (e.g., heme iron); Hydrogen bonding with active site residues. | Cytochrome P450 enzymes (e.g., Aromatase), Kinases, Xanthine Oxidase. | tandfonline.comnih.govnih.gov |

| Ethanamine Side Chain | Ionic interactions and hydrogen bonding with anionic sites (e.g., Asp, Glu residues). | Enzymes with anionic substrate binding sites. | acs.org |

| alpha-Ethyl Group | Hydrophobic interactions within the active site pocket. | Enzymes with hydrophobic binding pockets. | nih.govfrontiersin.org |

Receptor Antagonism:

Beyond enzyme inhibition, the structural motifs of this compound suggest a potential for receptor antagonism. The 1,2,4-triazole ring is present in several known receptor antagonists. nih.gov The ability of the triazole ring and the ethanamine side chain to participate in hydrogen bonding and ionic interactions, respectively, are key to binding with receptor sites and preventing the binding of the endogenous ligand.

Molecular modeling studies of 1,2,4-triazole-based receptor antagonists often reveal the importance of specific substitutions on the triazole ring for achieving selectivity and potency. While the specific receptor targets for this compound are yet to be identified, its structural features provide a basis for targeted screening against receptors known to bind ligands with similar pharmacophoric elements.

Table 2 outlines the potential for receptor antagonism based on the structural characteristics of this compound.

Table 2: Predicted Receptor Antagonism Potential of this compound Based on Analogous Compounds

| Structural Feature | Predicted Interaction | Potential Receptor Targets | Reference |

|---|---|---|---|

| 1,2,4-Triazole Ring | Hydrogen bonding and dipole interactions with receptor binding pockets. | G-protein coupled receptors (GPCRs) such as cannabinoid or angiotensin receptors. | nih.govcepbahis485.com |

| Ethanamine Side Chain | Ionic interactions with anionic residues in the receptor binding site. | Receptors that recognize endogenous ligands with a cationic group. | acs.org |

| alpha-Ethyl Group | Van der Waals interactions with hydrophobic regions of the receptor. | Receptors with hydrophobic pockets adjacent to the primary binding site. | nih.govfrontiersin.org |

Reactivity and Derivatization Studies of Alpha Ethyl 1h 1,2,4 Triazole 1 Ethanamine Scaffolds

Electrophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring is generally considered to be electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring (C3 and C5) less susceptible to electrophilic attack. Instead, electrophilic substitution reactions preferentially occur at the nitrogen atoms, which possess higher electron density. Protonation, a fundamental electrophilic substitution, readily occurs at the N4 position in acidic media.

While direct electrophilic substitution on the carbon atoms of the triazole ring is challenging, it is not entirely impossible under specific conditions or with highly activated electrophiles. However, such reactions are not common and would likely require harsh reaction conditions, potentially leading to side reactions or degradation of the starting material. For a molecule like alpha-ethyl-1H-1,2,4-triazole-1-ethanamine, the primary amino group on the side chain would also compete for electrophiles, further complicating direct substitution on the triazole ring carbons.

Nucleophilic Substitution Reactions on Carbon Atoms

The carbon atoms of the 1H-1,2,4-triazole ring are π-deficient and, as such, are susceptible to nucleophilic attack, particularly under forcing conditions. However, these reactions are generally less common than substitutions at the nitrogen atoms. For the this compound scaffold, nucleophilic substitution is more likely to be relevant at the carbon atoms of the ethanamine side chain, should a suitable leaving group be present. For instance, if the amino group were to be converted into a better leaving group, such as a diazonium salt, it could be displaced by a variety of nucleophiles.

Alkylation and Acylation of Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and readily undergo alkylation and acylation reactions. In the case of 1-substituted 1,2,4-triazoles, such as this compound, the remaining unsubstituted nitrogen atoms (N2 and N4) are available for further functionalization.

Alkylation with alkyl halides in the presence of a base is a common method for introducing new substituents onto the triazole ring. Similarly, acylation with acyl chlorides or anhydrides can be used to introduce acyl groups, which can serve as protecting groups or as handles for further synthetic transformations. The primary amino group on the ethanamine side chain would also be reactive towards alkylating and acylating agents, and selective protection may be necessary to achieve derivatization at the desired position.

Regioselectivity in N-Alkylation (e.g., N1 vs. N4 Substitution)

In unsymmetrically substituted 1,2,4-triazoles, the regioselectivity of N-alkylation is a critical consideration. For a 1-substituted 1,2,4-triazole, alkylation can occur at either the N2 or N4 position. The outcome of the reaction is often dependent on the nature of the alkylating agent, the base used, and the reaction conditions.

Generally, alkylation of 1-substituted 1,2,4-triazoles tends to favor the N4 position. This preference can be influenced by steric and electronic factors. For instance, the use of a weaker base may favor N1 alkylation in some systems, while stronger bases often lead to a mixture of isomers or preferential alkylation at other nitrogen atoms. Theoretical studies have also been employed to predict and explain the regioselectivity of these reactions.

| Alkylating Agent | Base | Predominant Isomer | Reference |

| Methyl sulfate | aq. NaOH | Mixture of 1-methyl and 4-methyl | |

| Ethyl chloroacetate | Sodium methoxide | N1-substituted | |

| Dibromomethane | aq. NaOH / n-Bu4NBr | bis(1,2,4-triazol-1-yl)methane | |

| Dihaloalkanes | K2CO3 | N2-alkylated isomers preferentially formed | |

| Alkyl halides | Various bases | N1-isomer is prevalent |

Metalation and Formation of Organometallic Complexes

The 1,2,4-triazole ring system can act as a ligand to coordinate with a variety of metal ions, forming organometallic complexes. The nitrogen atoms of the triazole ring, with their lone pairs of electrons, are the primary sites for metal coordination. Schiff bases derived from amino-1,2,4-triazoles have been shown to form stable complexes with metal ions, and these complexes often exhibit enhanced biological activities.

In the context of this compound, both the triazole nitrogen atoms and the primary amino group on the side chain could potentially coordinate with metal centers. This could lead to the formation of mono- or polynuclear complexes with interesting structural and electronic properties. The formation of N-heterocyclic carbene (NHC) complexes from triazolium salts is another area of interest in organometallic chemistry.

Cyclocondensation and Fused Heterocyclic Ring Formation

The 1,2,4-triazole ring can serve as a building block for the synthesis of fused heterocyclic systems. These reactions often involve the condensation of a 1,2,4-triazole derivative bearing reactive functional groups with a suitable partner. For example, 4-amino-1,2,4-triazoles can undergo cyclocondensation with various reagents to form triazolothiadiazines, triazolothiadiazoles, and other fused systems.

The this compound scaffold, with its primary amino group, could potentially undergo cyclocondensation reactions with dicarbonyl compounds or other bifunctional electrophiles to generate novel fused heterocyclic structures. These reactions would expand the chemical diversity of derivatives accessible from this starting material.

Degradation Pathways and Chemical Stability Investigations

The chemical stability of the 1,2,4-triazole ring is generally high due to its aromatic character. It is resistant to many common oxidizing and reducing agents. However, under harsh conditions, such as strong acids or bases at elevated temperatures, degradation can occur. The stability of a substituted 1,2,4-triazole will also depend on the nature of its substituents.

For this compound, potential degradation pathways could involve cleavage of the C-N bond connecting the side chain to the triazole ring or decomposition of the triazole ring itself under extreme conditions. The primary amino group may also be susceptible to oxidative degradation. Detailed stability studies would be necessary to fully characterize the degradation profile of this specific compound under various conditions.

Applications in Advanced Materials Science

Development of Functional Materials

While specific research on alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine in the development of functional materials is not documented in publicly accessible literature, the broader class of 1,2,4-triazole (B32235) derivatives has been extensively studied for these purposes. ijsr.net

In the field of organic electronics, materials that can efficiently transport electrons and block holes are crucial for the performance of devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The electron-deficient nature of the 1,2,4-triazole ring makes its derivatives suitable candidates for electron-transporting materials (ETMs) and hole-blocking materials (HBMs).

Detailed research findings for this compound in this area are not available. However, studies on other 1,2,4-triazole derivatives have demonstrated their potential. For instance, bipolar host materials containing 1,2,4-triazole and carbazole (B46965) moieties have been developed for use in phosphorescent OLEDs (PhOLEDs). These materials aim to balance charge transportation, leading to high efficiencies. The general principle involves combining the electron-transporting 1,2,4-triazole unit with a hole-transporting unit to create a bipolar material capable of hosting the light-emitting dopant.

Illustrative Data Table: Performance of a Generic 1,2,4-Triazole Based OLED (Note: This table is for illustrative purposes only as no specific data for this compound was found.)

| Host Material | Dopant | Max. External Quantum Efficiency (%) | Max. Luminance (cd/m²) |

|---|---|---|---|

| TAZ-OF(2)-NPh | Ir(ppy)₃ | 0.83 | 1128 |

| DTzSCz | FIrpic | 15.2 | Not Reported |

| DTzDCz | FIrpic | 18.9 | Not Reported |

Currently, there is no specific published research detailing the use of this compound in supercapacitors or as a primary component in bipolar materials for energy storage. The broader exploration of azole-based compounds in energy storage is an active area of research. ijsr.net

The thermal stability of the 1,2,4-triazole ring is a key property that lends itself to the development of heat-resistant materials. This is particularly relevant in the context of high-performance polymers and energetic materials that must withstand high temperatures.

There is no specific data on the heat resistance properties of this compound. However, research on related compounds, particularly those with fused ring systems incorporating 1,2,4-triazole, highlights their exceptional thermal stability, with decomposition temperatures sometimes exceeding 300°C or even 400°C. This stability is often attributed to the strong covalent bonds and the aromaticity of the heterocyclic ring. sigmaaldrich.com

Energetic Materials Research (e.g., Green Explosives)

The high nitrogen content of the 1,2,4-triazole ring makes it a foundational structure for the synthesis of high-energy-density materials (HEDMs). The formation of large volumes of stable dinitrogen gas upon decomposition is a key characteristic of these materials. There is a significant research focus on developing "green" explosives, which are less toxic and more environmentally benign than traditional explosives, and high-nitrogen compounds are at the forefront of this research.

While there are no specific studies on this compound as an energetic material, the broader family of 1,2,4-triazole derivatives is extensively researched in this field. ijsr.net The introduction of explosophoric groups (such as nitro or azido (B1232118) groups) onto the triazole scaffold is a common strategy to enhance energetic performance.

Illustrative Data Table: Energetic Properties of a Generic 1,2,4-Triazole Derivative (Note: This table is for illustrative purposes only as no specific data for this compound was found.)

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| 4,4′-azobis(1,2,4-triazole) | 1.76 | 8870 | 32.7 |

| HMX | 1.91 | 9110 | 39.3 |

Polymer Chemistry and Polymerization Studies

1,2,4-triazole derivatives can be incorporated into polymer chains to impart specific properties such as thermal stability, flame retardancy, and altered electronic characteristics. They can be used as monomers or as pendant groups on a polymer backbone.

No polymerization studies specifically involving this compound have been found in the literature. However, general methodologies exist for the synthesis of polymers containing the 1,2,4-triazole moiety. For example, poly(acryloyl chloride) can be modified with hydrazine (B178648) hydrate (B1144303) and subsequently reacted with nitriles to form pendant 1,2,4-triazole rings. researchgate.net The presence of the primary amine in this compound suggests its potential use as a monomer in condensation polymerizations, for example, with dicarboxylic acids to form polyamides.

Applications in Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are often effective corrosion inhibitors. researchgate.net 1,2,4-triazole and its derivatives are well-documented in this application. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The lone pairs of electrons on the nitrogen atoms play a crucial role in the adsorption process.

There is no specific research available on the use of this compound as a corrosion inhibitor. However, numerous studies on other 1,2,4-triazole derivatives have demonstrated their effectiveness in protecting various metals and alloys in acidic and neutral media. The efficiency of inhibition often depends on the concentration of the inhibitor, the nature of the metal, and the corrosive medium.

Illustrative Data Table: Corrosion Inhibition Efficiency of a Generic 1,2,4-Triazole Derivative (Note: This table is for illustrative purposes only as no specific data for this compound was found.)

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| 3-amino-1,2,4-triazole | Aluminum Brass | 3.5% NaCl | 86.4 |

| 4-amino-3-phenyl-1,2,4-triazole-5-thione | Mild Steel | 1 M HCl | >95 |

Coordination Chemistry: Metal Complexes and Metal-Organic Frameworks (MOFs)

The coordination chemistry of 1,2,4-triazole derivatives is a vast and well-explored field, owing to the versatile binding capabilities of the triazole ring. nih.gov These heterocycles can act as ligands, binding to metal ions to form a wide array of metal complexes and multidimensional structures like metal-organic frameworks (MOFs). nih.govmdpi.com The nitrogen-rich nature of the 1,2,4-triazole ring makes it an excellent building block for creating robust and functional materials. researchgate.netrsc.org

While extensive research exists for many 1,2,4-triazole derivatives, it is important to note that specific, detailed studies on the coordination chemistry of This compound are not extensively reported in publicly available scientific literature. However, based on the known reactivity of related 1,2,4-triazole and ethanamine-containing ligands, a scientifically grounded projection of its coordination behavior can be made.

The This compound ligand possesses two key coordinating groups: the 1,2,4-triazole ring and the primary amine of the ethanamine moiety. This bifunctional nature allows for several potential coordination modes. The triazole ring can coordinate to metal centers through its nitrogen atoms in various ways, while the amino group provides an additional binding site. evitachem.com

Potential Coordination Modes of this compound

The versatility of the 1,2,4-triazole ring allows it to act as a bridge between metal centers, a critical feature in the construction of coordination polymers and MOFs. mdpi.com The ethanamine side chain introduces flexibility and an additional coordination site.

The potential coordination modes of this ligand are:

Monodentate Coordination: The ligand could bind to a single metal center through one of the nitrogen atoms of the triazole ring or through the nitrogen of the amino group.

Bidentate Chelation: The ligand could form a chelate ring by coordinating to a single metal center through both a triazole nitrogen and the amino nitrogen. The stability of the resulting chelate ring would depend on its size (number of atoms).

Bridging Coordination: The ligand could bridge two or more metal centers. This is a common coordination mode for 1,2,4-triazoles in the formation of extended networks. rsc.org The bridging could occur through different nitrogen atoms of the triazole ring, or by involving both the triazole ring and the amino group.

Formation of Metal Complexes

Simple metal complexes can be formed by reacting This compound with various metal salts in a suitable solvent. The resulting complexes would likely exhibit properties influenced by the choice of metal ion and the specific coordination geometry adopted. For instance, coordination with paramagnetic metal ions like Cu(II) or Mn(II) could lead to interesting magnetic properties.

While no specific data for This compound complexes are available, research on similar 1,2,4-triazole derivatives provides insight into the types of structures that could be formed. For example, Schiff bases derived from 3-amino-1H-1,2,4-triazole readily form stable complexes with Co(II), Ni(II), Cu(II), and Zr(IV). researchgate.net

Potential for Metal-Organic Frameworks (MOFs)

The ability of 1,2,4-triazole ligands to act as linkers between metal centers is fundamental to the construction of MOFs. mdpi.com The structure of This compound suggests it could be a valuable building block for MOFs. The ethylamine (B1201723) side chain could introduce porosity and functionality within the framework.

The formation of MOFs would involve the self-assembly of the ligand with metal ions or metal clusters to form a crystalline, porous network. The properties of such a MOF, including its porosity, stability, and potential applications, would be dictated by the geometry of the ligand and the coordination preferences of the metal ion. For example, Cu(I)-based MOFs have been synthesized using triazole-pyridine ligands, demonstrating the utility of triazoles in creating stable and functional frameworks. nih.gov

The table below illustrates the types of structural data that would be determined for a hypothetical MOF constructed with this ligand, based on data from a related triazole-based MOF. rsc.org

| Parameter | Illustrative Value (based on a related Cu(II)-triazole/tetrazole MOF) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.876 |

| b (Å) | 12.345 |

| c (Å) | 15.678 |

| β (°) | 95.43 |

| Volume (ų) | 1902.1 |

This data is illustrative and based on a known MOF containing a different triazole ligand. Specific values for a MOF with this compound would require experimental determination.

Research Findings on Related Compounds

To further understand the potential of This compound in coordination chemistry, it is useful to consider findings on analogous systems. For instance, the coordination chemistry of 1,2,4-triazole itself and its simple alkylated derivatives has been extensively studied. These studies have shown that the N1 and N2 atoms of the triazole ring are typically not involved in coordination due to steric hindrance, while the N4 atom is a common coordination site.

The following table summarizes key findings from studies on various 1,2,4-triazole derivatives, which can be extrapolated to predict the behavior of This compound .

| Ligand | Metal Ion(s) | Key Structural Features | Research Focus |

| 3-amino-1H-1,2,4-triazole Schiff bases | Co(II), Ni(II), Cu(II), Zr(IV) | Tridentate coordination through azomethine nitrogen, triazole nitrogen, and another donor atom. researchgate.net | Synthesis, characterization, and biological activity. researchgate.net |

| 1-[3'-(1,2,4-triazol-4-yl)propyl]tetrazole | Cu(II) | The 1,2,4-triazole unit exhibits a bridging bis-monodentate μ₂-N1,N2 coordination mode. rsc.org | Formation of a 2D metal-organic framework. rsc.org |

| 3,5-di(4H-1,2,4-triazol-4-yl)pyridine | Cu(I) | Formation of 2D and 3D cationic MOFs. nih.gov | Luminescent sensing applications. nih.gov |

Role in Agrochemical Research

Design and Synthesis of Novel Triazole-Based Agrochemical Candidates

The design of novel 1,2,4-triazole-based agrochemicals is often guided by the principle of molecular hybridization, where the triazole ring is combined with other known pharmacophores to enhance biological activity and spectrum. mdpi.com Researchers synthesize new derivatives by introducing various substituents to the triazole core, aiming to optimize factors like target affinity, systemic mobility in plants, and metabolic stability.

A common synthetic route to 1,2,4-triazole (B32235) derivatives involves the reaction of hydrazines with formamide (B127407), which can be performed efficiently under microwave irradiation without a catalyst. organic-chemistry.org Another established method is the copper-catalyzed reaction of amidines with various reagents, allowing for the formation of diverse substituted triazoles. organic-chemistry.org The synthesis of tri-substituted 1,2,4-triazoles can be achieved through a one-pot reaction involving carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org For instance, a series of novel 1,2,4-triazole derivatives containing carboxamide fragments were designed and synthesized based on the structure of the commercial fungicide mefentrifluconazole. mdpi.com This approach aimed to enhance the fungicidal activity and spectrum of the parent compound. mdpi.com Similarly, new 1,2,4-triazole derivatives incorporating oxime ether and phenoxyl pyridinyl moieties have been synthesized, demonstrating the versatility of this chemical class. nih.gov

The general synthetic strategies for producing 1,2,4-triazole derivatives are outlined below:

| Starting Materials | Reaction Conditions | Product Type |

| Hydrazines and formamide | Microwave irradiation | Substituted 1,2,4-triazoles |

| Amidines and various reagents | Copper catalyst | Substituted 1,2,4-triazoles |

| Carboxylic acids, primary amidines, and monosubstituted hydrazines | One-pot reaction | Tri-substituted 1,2,4-triazoles |

| 3-Mercapto-1,2,4-triazole derivatives and chloro-N-aryl-acetamide derivatives | Inorganic base in DMF | Tri-substituted 1,2,4-triazoles |

These synthetic methodologies allow for the creation of large libraries of novel 1,2,4-triazole compounds for biological screening. nih.govekb.eg

Evaluation of Antifungal Potential against Plant Pathogens

The most significant application of 1,2,4-triazole derivatives in agriculture is as fungicides. nih.govresearchgate.net This class of compounds is known for its broad-spectrum activity against a wide range of plant pathogenic fungi, including those responsible for diseases like rice blast, powdery mildew, and various rusts. icm.edu.plnih.gov

Numerous studies have demonstrated the potent in vitro and in vivo antifungal activity of newly synthesized 1,2,4-triazole derivatives. For example, a series of novel 1,2,4-triazole derivatives were evaluated for their activity against Magnaporthe oryzae, the causative agent of rice blast. icm.edu.pl One of the tested compounds, 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole, displayed potent antifungal activity comparable to the commercial fungicide propiconazole. icm.edu.pl In another study, 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine (B92270) moieties exhibited broad-spectrum antifungal activities against several phytopathogens, including Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. nih.gov

The following table summarizes the antifungal activity of selected 1,2,4-triazole derivatives against various plant pathogens:

| Compound Type | Target Pathogen(s) | Key Findings |

| 1,2,4-Triazole derivatives containing carboxamide fragments | Phytophthora capsici | Some compounds showed outstanding anti-oomycete activity. mdpi.com |

| 1,2,4-Triazole derivatives with oxime ether and phenoxy pyridine moieties | S. sclerotiorum, P. infestans, R. solani, B. cinerea | Exhibited broad-spectrum antifungal activities with low EC50 values. nih.gov |

| 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole | Magnaporthe oryzae | Potent antifungal activity comparable to propiconazole. icm.edu.pl |

| Myrtenal derivatives bearing 1,2,4-triazole moiety | Physalospora piricola | Excellent activity with inhibitory rates of 90-98%. |

The primary mode of action of most antifungal triazoles is the inhibition of the cytochrome P450 14α-demethylase enzyme, commonly known as CYP51 or Erg11. nih.govnih.govbdschapters.comapsnet.org This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting CYP51, triazole fungicides disrupt the fungal cell membrane integrity, leading to growth inhibition and cell death. apsnet.org The specificity of triazole fungicides for the fungal CYP51 over the host's equivalent enzymes is a key factor in their success. bdschapters.com This selectivity is achieved through specific interactions between the side-chains of the fungicide molecule and the amino acid residues within the active site of the fungal CYP51 protein. bdschapters.com

The extensive use of triazole fungicides has led to the emergence of resistance in various plant pathogenic fungi. nih.govmdpi.com The primary mechanisms of resistance to CYP51-inhibiting fungicides include:

Target site mutations: Point mutations in the CYP51 gene can alter the structure of the enzyme, reducing its binding affinity for the fungicide. nih.govbdschapters.commdpi.com The Y136F substitution in the CYP51B protein is a common mutation associated with resistance in several fungal species. nih.govbdschapters.com

Overexpression of the target gene: An increase in the copy number or expression level of the CYP51 gene can lead to the production of more enzyme, requiring higher concentrations of the fungicide to achieve effective inhibition. nih.govnih.gov

Increased efflux pump activity: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration. nih.govmdpi.com

Heteroallelism: The presence of multiple different alleles of the CYP51B gene within a single isolate can contribute to varying levels of resistance. nih.gov

Understanding these resistance mechanisms is crucial for developing strategies to manage and mitigate the impact of fungicide resistance in agricultural settings. apsnet.org

Research into Insecticidal and Herbicidal Activities

While the primary application of 1,2,4-triazoles is in fungicides, research has also explored their potential as insecticides and herbicides. nih.govresearchgate.net

Some 1,2,4-triazole derivatives have shown insecticidal activity against various pests. For example, certain derivatives have been found to be effective against aphids. nih.gov The structural modifications of the triazole ring and its substituents play a crucial role in determining the insecticidal potency and spectrum.

In the realm of herbicides, several 1,2,4-triazole-containing compounds have been developed. These herbicides can act through various mechanisms, including the inhibition of specific plant enzymes. For instance, some triazolinone derivatives have been designed as inhibitors of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in chlorophyll (B73375) biosynthesis. The herbicidal activity of these compounds is influenced by the nature of the substituents on the triazole ring.

Development as Anti-Plant Virus Agents

The antiviral potential of 1,2,4-triazole derivatives against plant viruses is an emerging area of research. mdpi.com Ribavirin, a well-known antiviral drug containing a 1,2,4-triazole-carboxamide moiety, has shown activity against some plant viruses. researchgate.net This has spurred interest in synthesizing and evaluating other triazole derivatives for their ability to inhibit the replication and spread of plant viruses. For example, some 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been synthesized and shown to possess antiviral properties. The development of effective and systemic anti-plant virus agents remains a significant challenge in agriculture, and the 1,2,4-triazole scaffold represents a promising starting point for new discoveries.

Structure-Activity Relationship (SAR) in Agrochemical Context

Structure-activity relationship (SAR) studies are fundamental to the rational design of new and more effective 1,2,4-triazole-based agrochemicals. nih.govmdpi.comnih.govicm.edu.plresearchgate.netresearchgate.netresearchgate.netacs.orgrsc.orgrsc.org These studies aim to understand how different structural features of the molecule influence its biological activity.

For antifungal 1,2,4-triazoles, SAR studies have revealed several key insights:

The nature and position of substituents on the aromatic rings significantly impact antifungal potency. icm.edu.plresearchgate.net For instance, in a series of 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazoles, the presence of a 4-chlorophenyl moiety at one position and different phenoxy moieties at another influenced the activity against Magnaporthe oryzae. icm.edu.pl

The introduction of specific functional groups, such as -NO2 and -CF3, at certain positions of a benzotriazin-4-one ring fused with a triazole, has been shown to enhance antifungal activity. nih.gov

The incorporation of an amide fragment, as seen in some commercial fungicides, can broaden the spectrum of bioactivity. mdpi.com

In the context of insecticidal activity, the length and size of the alkyl group on the 1,2,4-triazole skeleton have been shown to have a significant impact. For herbicidal triazoles, the substituents on the triazole and associated rings are critical for both potency and selectivity between weeds and crops.

Catalytic Applications of 1,2,4 Triazole 1 Ethanamine Compounds

Organocatalysis (e.g., Acyl Transfer Catalysis)

The 1,2,4-triazole (B32235) nucleus, particularly in its anionic form, has been identified as a highly effective organocatalyst for acyl transfer reactions. nih.govnih.govorganic-chemistry.org Research has demonstrated that the deprotonated 1,2,4-triazole anion can efficiently catalyze the aminolysis and transesterification of esters. nih.govnih.govnih.gov This catalytic activity is attributed to the nucleophilic nature of the triazole anion.

In a comparative study of various protic nucleophiles for the aminolysis of phenyl acetate (B1210297), the 1,2,4-triazole anion, generated in the presence of a base like DBU, exhibited superior catalytic activity compared to other azoles and nucleophiles. nih.gov The efficiency of this catalysis is influenced by the pKa of the azole, with 1,2,4-triazole showing optimal activity. organic-chemistry.org

Table 1: Comparison of Protic Nucleophiles in Catalyzing Aminolysis

| Nucleophile | Conversion (%) after 24h |

| Pyrazole | 30 |

| 1,2,3-Triazole | 45 |

| 1,2,4-Triazole | >95 |

| 4-Dialkylaminopyridine (DMAP) | <5 |

Data represents generalized findings from studies on acyl transfer catalysis. nih.gov

The mechanism is understood to proceed via an anionic pathway, where the triazole anion acts as the key catalytic species. nih.gov This mode of action distinguishes it from bifunctional catalysts. While this provides a strong basis for the catalytic potential of triazole derivatives, specific studies on alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine in this context are absent.

Potential in Asymmetric Catalysis

The development of chiral 1,2,4-triazole derivatives has opened avenues for their use in asymmetric catalysis. The introduction of a chiral center, such as the alpha-ethyl-ethanamine substituent, could theoretically render the molecule effective as a chiral catalyst or ligand. Chiral organocatalysts are pivotal in the enantioselective synthesis of a wide range of molecules, including amino acid derivatives. rsc.orgrsc.org

Research into chiral triazoles has shown their effectiveness in anion-binding catalysis for enantioselective reactions. nih.govresearchgate.net For instance, chiral triazoles have been successfully employed as C-H bond-based hydrogen-donors in the enantioselective Reissert-type dearomatization of isoquinolines, achieving enantiomeric ratios of up to 86:14. nih.gov Furthermore, the atroposelective synthesis of N-aryl 1,2,4-triazoles has been accomplished using a chiral phosphoric acid catalyst, yielding products with high enantiomeric ratios. nih.gov

These examples highlight the potential of chiral 1,2,4-triazole scaffolds in asymmetric catalysis. However, no studies have specifically evaluated the enantioselectivity or catalytic efficacy of this compound.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atoms within the 1,2,4-triazole ring make it an excellent candidate for use as a ligand in metal-catalyzed reactions. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The ethanamine side chain of the specified compound offers an additional coordination site, potentially allowing it to act as a bidentate ligand.

The synthesis of novel 1,2,4-triazole derivatives for use as ligands in transition metal complexes is an active area of research. nih.gov These ligands can influence the electronic and steric environment of the metal center, thereby tuning the catalytic activity. For example, novel conjugates of 1,2,3-triazoles linked to 1,2,4-triazoles have been synthesized and used in copper(I)-catalyzed cycloaddition reactions. nih.gov

While the fundamental properties of the 1,2,4-triazole ring suggest that this compound could function as a ligand, there is no published research detailing the synthesis of its metal complexes or their application in catalysis.

Future Research Directions and Perspectives

Synergistic Integration of Computational and Experimental Methodologies

The future of chemical research on triazole derivatives lies in the powerful synergy between computational modeling and experimental validation. For a molecule like alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine, this integrated approach can accelerate the discovery process, reduce costs, and provide deeper mechanistic insights.

Future research should leverage computational tools to predict the properties and reactivity of this specific scaffold. nih.gov Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps, which are crucial for predicting reactivity and potential interaction sites. nih.gov Molecular docking simulations could be used to screen virtual libraries of derivatives against biological targets, guiding the synthesis of compounds with higher predicted affinity and selectivity. nih.govnih.gov This in silico screening process significantly narrows down the number of candidate molecules for laboratory synthesis and testing.

Furthermore, computational methods can elucidate complex reaction mechanisms for the synthesis and derivatization of the triazole ring. nih.gov By modeling transition states and reaction energy profiles, chemists can optimize experimental conditions such as catalyst choice, solvent, and temperature to improve yields and minimize by-products.

| Computational Method | Predicted Property for this compound | Potential Experimental Application/Validation |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, spectroscopic properties (NMR, IR) | Guiding synthetic route design, confirming product structure |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, binding stability | Understanding behavior in biological or material environments |

| Molecular Docking | Binding affinity and mode to target proteins (e.g., enzymes, receptors) | Prioritizing derivatives for synthesis in drug discovery programs |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Designing new analogues with enhanced potency or selectivity |

Exploration of Novel Derivatization Strategies for Enhanced Selectivity

The this compound scaffold offers multiple points for chemical modification, providing a rich platform for creating diverse molecular libraries. Future research will focus on novel derivatization strategies to enhance the selectivity of these compounds for specific applications. researchgate.netdeepdyve.comchemmethod.com

Key areas for derivatization include:

The Amine Group: The primary amine of the ethanamine side chain is a prime target for reactions such as acylation, alkylation, or conversion into Schiff bases, leading to a wide array of amides, secondary/tertiary amines, and imines.

The Triazole Ring: The nitrogen atoms of the 1,2,4-triazole (B32235) ring can be alkylated or arylated. Furthermore, if the ring is synthesized from precursors, substituents can be introduced at the carbon positions (C3 and C5).

The Ethyl Group: While less reactive, modifications to the ethyl group, perhaps through advanced C-H activation techniques, could introduce new functionalities.

A primary goal of these strategies will be to achieve stereoselectivity, leveraging the existing chiral center at the alpha-carbon. Synthesizing stereoisomerically pure derivatives is crucial, as different enantiomers or diastereomers often exhibit vastly different biological activities and material properties. The development of "scaffold-hopping" strategies, where the triazole-ethanamine core is used to mimic the structure of known bioactive compounds, represents another promising avenue. researchgate.netnih.gov

| Derivatization Site | Potential Modification | Objective for Enhanced Selectivity |

|---|---|---|

| Ethanamine Group | Formation of amides with chiral acids | Introduce new stereocenters for diastereoselective interactions |

| Triazole Ring (N-position) | Attachment of bulky aromatic groups | Improve steric hindrance for specific receptor binding or material packing |

| Triazole Ring (C-position) | Introduction of thioether or sulfone groups | Modulate electronic properties and hydrogen bonding capacity |

| Alpha-Carbon | Use of stereoselective synthesis routes | Isolate pure enantiomers to study stereospecific effects |

Advancements in Green and Sustainable Synthetic Pathways

Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound must prioritize the development of green synthetic pathways that are both efficient and environmentally benign. nih.govresearchgate.net This aligns with the broader push in chemistry to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. rsc.org

Promising green methodologies for the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.gov

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally friendly alternatives like water, glycerol (B35011), or deep eutectic solvents (DES) is a key goal. nih.govconsensus.app

Heterogeneous Catalysis: Employing solid-supported catalysts, such as copper on waste oyster shells, simplifies catalyst recovery and reuse, reducing metal contamination in the final product and waste streams. acs.org

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can significantly improve atom economy and process efficiency. nih.gov

These approaches not only reduce the environmental footprint but also often lead to safer and more cost-effective manufacturing processes. mdpi.com

| Green Chemistry Approach | Advantage over Traditional Methods | Example Application to Triazole Synthesis |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, increased yield, energy efficiency | Rapid cyclization to form the 1,2,4-triazole ring. nih.gov |

| Aqueous Synthesis | Eliminates hazardous organic solvents, simplifies workup | Copper-catalyzed reactions performed in water. consensus.app |

| Reusable Heterogeneous Catalyst | Easy separation and recycling, minimizes metal waste | Use of supported copper nanoparticles for cycloaddition reactions. acs.org |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable | Enzymatic resolution of racemic mixtures to obtain pure enantiomers. nih.gov |

Multidisciplinary Applications of Triazole-Ethanamine Scaffolds beyond Current Scope

While triazole derivatives are well-established in medicine and agriculture, the unique structure of this compound suggests potential in a broader range of scientific fields. nih.govresearchgate.net Future research should explore its utility as a building block for novel functional materials and technologies.

Potential new application areas include:

Materials Science: The 1,2,4-triazole ring is known for its high thermal stability and electron-deficient nature, making its derivatives suitable for creating heat-resistant polymers and electronic materials. researchgate.net The scaffold could be used to develop novel organic light-emitting diodes (OLEDs) or as a component in functional polymers. researchgate.net

Coordination Chemistry and MOFs: The nitrogen atoms of the triazole ring are excellent coordinating sites for metal ions. This makes the molecule a promising ligand for the construction of metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

Corrosion Inhibition: Molecules containing N-heterocyclic rings are often effective corrosion inhibitors for metals. Derivatives could be designed to form a protective film on metal surfaces, with applications in industrial settings. rsc.org

Agrochemicals: Building on the known success of triazole fungicides, new derivatives of this specific scaffold could be screened for novel herbicidal, insecticidal, or plant growth-regulating properties. nih.govnih.gov

Exploring these diverse applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, and engineers to fully realize the potential of the triazole-ethanamine scaffold.

| Potential Application Field | Relevant Molecular Feature | Future Research Goal |

|---|---|---|

| Materials Science (Polymers) | High thermal stability of the triazole ring | Incorporate the scaffold into polymer backbones to create new heat-resistant materials. researchgate.net |

| Coordination Chemistry | Nitrogen atoms as metal ligand binding sites | Synthesize novel metal-organic frameworks (MOFs) for catalysis or gas storage. |

| Corrosion Inhibition | Adsorption capability of the N-heterocycle onto metal surfaces | Develop effective, environmentally friendly corrosion inhibitors for steel or copper alloys. rsc.org |

| Agrochemicals | Proven bioactivity of the triazole pharmacophore | Screen a library of derivatives for novel antifungal or herbicidal activity. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.